molecular formula C9H8ClN3 B2520463 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole CAS No. 114370-76-2

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole

Cat. No.: B2520463
CAS No.: 114370-76-2
M. Wt: 193.63
InChI Key: DPCODPMVVLMMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.

    Phenyl Substitution: The phenyl group can be introduced through a nucleophilic substitution reaction where a phenyl halide reacts with the triazole ring under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the triazole ring can yield various reduced triazole derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are used under basic conditions.

Major Products

    Oxidation: Formation of 5-(Formyl)-1-phenyl-1H-1,2,4-triazole or 5-(Carboxyl)-1-phenyl-1H-1,2,4-triazole.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of 5-(Substituted methyl)-1-phenyl-1H-1,2,4-triazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.

    Material Science: It is used in the synthesis of advanced materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other chloromethyl-substituted compounds. The presence of both the phenyl and triazole rings enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

5-(chloromethyl)-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCODPMVVLMMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114370-76-2
Record name 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.